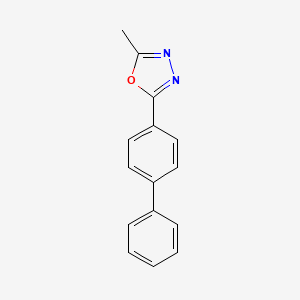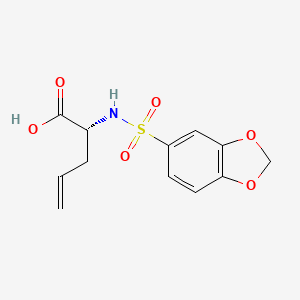
2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of nitric oxide. It may also generate reactive oxygen species upon photoactivation, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole can induce apoptosis in cancer cells upon photoactivation. It has also been shown to inhibit the growth of certain bacterial strains. Furthermore, it has been investigated for its potential as a diagnostic tool for the detection of nitric oxide in biological systems.
実験室実験の利点と制限
One of the advantages of using 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and effectiveness in certain applications.
将来の方向性
There are several future directions for the research and development of 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole. One of the areas of interest is its potential as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are needed to optimize its properties and effectiveness in this application. Another area of interest is its potential as a diagnostic tool for the detection of nitric oxide in biological systems. Future research could focus on developing more sensitive and specific detection methods using this compound. Additionally, further investigation is needed to explore its potential as a drug candidate for the treatment of bacterial infections.
合成法
The synthesis of 2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole can be achieved through various methods. One of the commonly used methods is the reaction of 4-bromobiphenyl with N-methyl-N-nitroso-p-toluenesulfonamide in the presence of a palladium catalyst. This method yields the desired compound in good yields and high purity. Other methods include the reaction of 4-bromobiphenyl with hydrazine hydrate and subsequent oxidation with hydrogen peroxide.
科学的研究の応用
2-(Biphenyl-4-yl)-5-methyl-1,3,4-oxadiazole has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been investigated for its antimicrobial properties and as a potential drug candidate for the treatment of bacterial infections.
特性
IUPAC Name |
2-methyl-5-(4-phenylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-16-17-15(18-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMQCCPKQGFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)

![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)

![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)
![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)
